(2E)-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide
Description
This compound is an α,β-unsaturated acrylamide derivative featuring a 1,1-dioxo-1λ⁶,2-thiazolidine moiety linked to a phenyl ring and a thiophen-2-yl group at the β-position of the propenamide chain. Such acrylamides are often synthesized via coupling reactions between activated carboxylic acids and amines, as exemplified in similar compounds (e.g., amide bond formation using T3P® or DIPEA in ethyl acetate) .
Properties
IUPAC Name |
(E)-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c19-16(9-8-15-3-1-11-22-15)17-13-4-6-14(7-5-13)18-10-2-12-23(18,20)21/h1,3-9,11H,2,10,12H2,(H,17,19)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHZNJUAQAZEQE-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the formation of the thiazolidine ring through a cyclization reaction, followed by the introduction of the thiophene ring via a cross-coupling reaction. The final step often involves the formation of the enamide group through a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The enamide group can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.
Medicine
In medicinal chemistry, (2E)-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also serve as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring and thiophene ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the acrylamide backbone but differ in substituents, which modulate physicochemical properties and bioactivity. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings:
Bioactivity Trends: Chlorobenzyl and chloro-fluorobenzyloxy substituents () correlate with antimicrobial activity in literature, whereas thiophene derivatives often exhibit anti-inflammatory or anticancer properties . Dimethylaminopropyl chains () are common in CNS drugs due to their ability to enhance bioavailability .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels and , where acrylamides are formed via T3P®-mediated coupling or nucleophilic acyl substitution .
Biological Activity
(2E)-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The compound's unique structural features, including the thiazolidinone ring and thiophene moiety, contribute to its diverse pharmacological properties.
Structural Overview
The molecular structure of (2E)-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide can be represented as follows:
This structure includes:
- Thiazolidinone Ring : Known for its role in drug design due to its ability to interact with various biological targets.
- Thiophene Moiety : Enhances the lipophilicity and biological activity of the compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to (2E)-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis and cell cycle arrest in cancer cells:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 0.31 | Induces DNA damage |
| Compound B | HeLa (Cervical Cancer) | 0.47 | Inhibits cyclins/cyclin-dependent kinases |
| This Compound | Various Lines | TBD | TBD |
The anticancer activity is attributed to the ability of the thiazolidinone structure to inhibit key enzymes involved in cancer cell proliferation.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have indicated that thiazolidinone derivatives possess activity against both gram-positive and gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways:
| Bacteria | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 16–32 | Moderate |
| Escherichia coli | 32–64 | Limited |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Case Studies
Several case studies have been conducted to evaluate the efficacy of thiazolidinone derivatives in clinical settings:
- Study on MCF7 Cells : A derivative similar to (2E)-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide was tested against MCF7 breast cancer cells. The results showed an IC50 value of 0.31 µM, indicating potent anticancer activity.
- Antimicrobial Screening : A series of thiazolidinone compounds were screened against multiple bacterial strains. The most active compound demonstrated significant inhibition against Staphylococcus aureus with an MIC value of 16 mg/mL.
Q & A
Q. How to assess patentability and prior art for novel derivatives?
- Methodology :
Database search : Use SciFinder and Derwent Innovation for structural analogs (SMILES/InChIKey) .
Claim analysis : Focus on novel substitutions (e.g., thiazolidinone sulfone + enamide) .
Freedom-to-operate (FTO) : Consult patent attorneys for jurisdiction-specific restrictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
